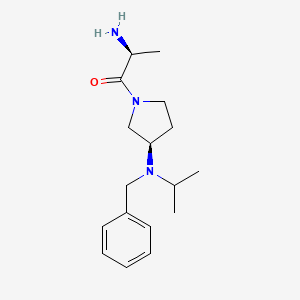
(S)-2-Amino-1-((R)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-1-((R)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H27N3O and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(S)-2-Amino-1-((R)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)propan-1-one, also known by its CAS number 1355789-17-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H27N3O. The compound features a pyrrolidine ring, which is a common structural motif in various bioactive compounds, contributing to its interaction with biological targets.
The biological activity of this compound may be attributed to its interaction with G protein-coupled receptors (GPCRs). GPCRs are pivotal in transmitting signals from outside the cell to the inside, influencing various physiological processes. This compound's structural analogs have been shown to modulate GPCR activity, leading to diverse therapeutic effects including anti-inflammatory and analgesic properties .
Biological Activity Overview
The pharmacological profile of this compound includes:
- Antidepressant-like effects : Similar compounds have demonstrated efficacy in models for depression through modulation of monoamine neurotransmitters.
- Analgesic properties : The compound's structural similarities to known analgesics suggest potential pain-relief capabilities.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related pyrrolidine derivatives. For instance, certain pyrrole-based compounds showed significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data on this compound is limited, its structural framework suggests potential similar activities.
2. Anti-inflammatory Studies
Pyrrole derivatives have been investigated for their anti-inflammatory effects. A study demonstrated that compounds with similar motifs exhibited significant inhibition of nitric oxide production in RAW264.7 macrophages, indicating their potential as anti-inflammatory agents . The IC50 values for these compounds were noted to be significantly lower than those of standard anti-inflammatory drugs.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)20(11-15-7-5-4-6-8-15)16-9-10-19(12-16)17(21)14(3)18/h4-8,13-14,16H,9-12,18H2,1-3H3/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEAUQXYWFHRRV-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)N(CC2=CC=CC=C2)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














